Gln-AMS

Description

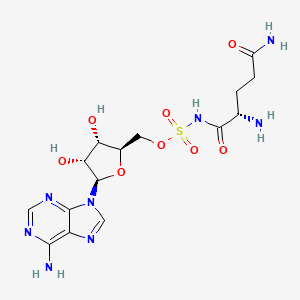

Structure

3D Structure

Properties

Molecular Formula |

C15H22N8O8S |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate |

InChI |

InChI=1S/C15H22N8O8S/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20)/t6-,7+,10+,11+,15+/m0/s1 |

InChI Key |

KXWKSWRGZLZHEF-WERHYGNASA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Gln-AMS: An In-depth Technical Guide for Researchers

An Overview of Gln-AMS as a Potent and Specific Inhibitor of Glutaminyl-tRNA Synthetase

This compound, a stable analog of the intermediate glutaminyl-adenylate, is a powerful and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a critical enzyme in protein biosynthesis. By targeting GlnRS, this compound effectively disrupts the accurate translation of the genetic code, leading to a cascade of cellular stress responses. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The following sections will delve into its molecular interactions, the downstream signaling pathways it modulates, and detailed experimental protocols for its study.

Molecular Mechanism of Action: Competitive Inhibition of GlnRS

This compound functions as a competitive inhibitor of glutaminyl-tRNA synthetase. It mimics the structure of glutaminyl-adenylate, the activated intermediate formed during the aminoacylation of tRNAGln. This mimicry allows this compound to bind to the active site of GlnRS, thereby preventing the binding of the natural substrate, glutamine, and the subsequent formation of Gln-tRNAGln.

The inhibition of GlnRS by this compound is characterized by a strong binding affinity. The crystal structure of GlnRS in complex with tRNAGln and a stable glutaminyl-adenylate analog, closely resembling this compound, has been elucidated. This structural data reveals that the glutamine moiety of the inhibitor occupies the amino acid binding pocket, where both hydrogen atoms of the side-chain amide are recognized by the hydroxyl group of Tyr211 and a water molecule. This specific recognition is crucial for distinguishing glutamine from the structurally similar glutamic acid. The adenosine portion of this compound occupies the ATP-binding site. This dual occupancy of both the amino acid and ATP binding sites effectively blocks the catalytic activity of the enzyme.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against GlnRS has been quantified, providing key data for its use as a research tool and potential therapeutic lead.

| Parameter | Value | Enzyme | Organism | Reference |

| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | Escherichia coli | [1][2] |

Downstream Signaling Pathways Modulated by this compound

The inhibition of GlnRS by this compound triggers a well-defined signaling cascade known as the Integrated Stress Response (ISR), primarily through the activation of the GCN2 pathway. A potential interplay with the mTORC1 pathway, a central regulator of cell growth and metabolism, is also implicated.

The GCN2/eIF2α/ATF4 Pathway: The Primary Response to GlnRS Inhibition

The primary consequence of GlnRS inhibition is the accumulation of uncharged tRNAGln. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2).[3] GCN2 is activated upon binding to uncharged tRNAs, leading to its autophosphorylation and subsequent phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3]

Phosphorylation of eIF2α has a dual effect on protein synthesis. It leads to a global downregulation of cap-dependent translation, thereby conserving resources during stress. Paradoxically, it also promotes the specific translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, in an attempt to restore cellular homeostasis.

Crosstalk with the mTORC1 Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to amino acid availability.[4] While leucine and arginine are well-established activators of mTORC1 through the Rag GTPase pathway, glutamine has been shown to activate mTORC1 through a distinct, Rag-independent mechanism that involves the small GTPase Arf1.[4][5]

Inhibition of GlnRS by this compound leads to a state of perceived glutamine starvation. This is expected to impact mTORC1 signaling. Recent studies have shown that glutamine sensing by mTORC1 is mediated by the GCN2 kinase.[6] GCN2 activation following glutamine deprivation leads to both Rag-dependent and Rag-independent inhibition of mTORC1.[6] Therefore, it is highly probable that this compound, by activating GCN2, also leads to the downregulation of mTORC1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

GlnRS Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation of tRNAGln by GlnRS. A common method is the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction.

Materials:

-

Purified recombinant GlnRS enzyme

-

tRNAGln transcript

-

L-Glutamine

-

ATP

-

[32P]Pyrophosphate ([32P]PPi)

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Activated charcoal

-

Washing buffer (e.g., 50 mM NaPPi, 10% Trichloroacetic acid)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, L-glutamine, tRNAGln, and [32P]PPi.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a pre-determined amount of GlnRS enzyme.

-

Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the reaction mixture to a slurry of activated charcoal in washing buffer. The charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in the supernatant.

-

Wash the charcoal pellets multiple times with washing buffer to remove all unbound [32P]PPi.

-

Resuspend the final charcoal pellet in a small volume of water and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

Western Blot Analysis of GCN2 Pathway Activation

This protocol details the detection of phosphorylated GCN2 (p-GCN2), total GCN2, and ATF4 protein levels in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 1, 2, 4, 8 hours). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-GCN2) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total GCN2, ATF4, and β-actin to ensure equal loading and to assess changes in total protein levels.

-

Quantify band intensities using image analysis software.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell viability and to determine its IC50 value in a cellular context.[7][8]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Apoptosis (Annexin V) Assay

This assay is used to determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. Biorbyt [biorbyt.com]

- 3. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 5. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. texaschildrens.org [texaschildrens.org]

Gln-AMS: A Technical Guide to a Potent Glutaminyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS). GlnRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of glutamine to its cognate tRNA (tRNAGln). Inhibition of this enzyme disrupts protein synthesis, making it a target of interest for the development of novel therapeutics. This document details the mechanism of action of this compound, its inhibitory properties, relevant experimental protocols for its study, and its impact on key cellular signaling pathways.

Introduction to this compound and Glutaminyl-tRNA Synthetase

Glutaminyl-tRNA synthetase (GlnRS) is a member of the aminoacyl-tRNA synthetase (aaRS) family, a group of essential enzymes that ensure the fidelity of protein translation.[1] These enzymes catalyze the esterification of a specific amino acid to its corresponding tRNA molecule in a two-step reaction. In the first step, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3' end of its cognate tRNA. For GlnRS, this process ensures that glutamine is correctly incorporated into nascent polypeptide chains.

This compound is a stable analog of the glutaminyl-adenylate intermediate formed during the GlnRS-catalyzed reaction.[2] Its structure mimics this intermediate, allowing it to bind tightly to the active site of GlnRS and inhibit its function.[2]

Chemical Structure:

-

IUPAC Name: ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl (L-glutaminyl)sulfamate

-

Molecular Formula: C₁₅H₂₂N₈O₈S

Quantitative Inhibitory Data

This compound is a potent inhibitor of GlnRS. The inhibitory constant (Ki) has been determined for a stable glutaminyl-adenylate analog, which is structurally analogous to this compound.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound (stable glutaminyl-adenylate analog) | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM | [2][3] |

Mechanism of Action

This compound acts as a competitive inhibitor of GlnRS. It binds to the active site of the enzyme, mimicking the transition state of the aminoacylation reaction. Specifically, it occupies the binding sites for both glutamine and ATP. The sulfamoyl group in this compound replaces the phosphate group of the natural glutaminyl-adenylate intermediate. This substitution creates a stable complex with the enzyme, preventing the completion of the aminoacylation reaction and the subsequent charging of tRNAGln.

The inhibition of GlnRS leads to an accumulation of uncharged tRNAGln within the cell. This accumulation of uncharged tRNAs is a key signal for the activation of cellular stress response pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Glutaminyl-tRNA Synthetase Inhibition Assay (Pyrophosphate Detection)

This assay measures the activity of GlnRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The inhibition by this compound is determined by measuring the reduction in PPi formation.

Materials:

-

Purified GlnRS enzyme

-

This compound

-

L-glutamine

-

ATP

-

tRNAGln

-

Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Inorganic pyrophosphatase

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing reaction buffer, L-glutamine, ATP, tRNAGln, and inorganic pyrophosphatase.

-

Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified GlnRS enzyme to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) generated from the hydrolysis of PPi by adding the Malachite Green reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Cellular Viability Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure: Following the manufacturer's instructions for the chosen cell viability reagent, add the reagent to each well.

-

Measurement: Measure the signal (e.g., luminescence for an ATP-based assay) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the this compound concentration to determine the EC50 value.

Signaling Pathways Affected by this compound

The inhibition of GlnRS by this compound triggers a cellular stress response primarily through the accumulation of uncharged tRNAGln. This leads to the activation of the General Amino Acid Control (GAAC) pathway, mediated by the kinase GCN2.

GCN2 Signaling Pathway

Caption: GCN2 signaling pathway activation by this compound.

Inhibition of GlnRS by this compound leads to an accumulation of uncharged tRNAGln.[4] This uncharged tRNA binds to and activates the GCN2 kinase.[5] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5] Phosphorylated eIF2α leads to a general inhibition of protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding the transcription factor ATF4.[5] ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress response.

Potential Impact on mTORC1 Signaling

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability, particularly glutamine.[1][3][6] While this compound directly inhibits GlnRS, the downstream consequences can indirectly affect mTORC1 signaling.

Caption: Potential impact of this compound on mTORC1 signaling.

Glutamine is a key activator of the mTORC1 pathway. The inhibition of protein synthesis by this compound could lead to a feedback mechanism that downregulates mTORC1 activity, as the cell senses a reduced demand for protein production. Furthermore, while this compound does not directly affect cellular glutamine levels, the disruption of its utilization in protein synthesis might alter the intracellular amino acid pool, which could be sensed by the mTORC1 pathway. The precise and direct effects of GlnRS inhibition by this compound on mTORC1 signaling require further investigation.

Experimental and Logical Workflows

Workflow for GlnRS Inhibition Assay

Caption: Experimental workflow for GlnRS inhibition assay.

Logical Flow of this compound Cellular Effects

Caption: Logical flow of the cellular effects of this compound.

Conclusion

This compound is a valuable research tool for studying the role of glutaminyl-tRNA synthetase in cellular processes. Its potency and specific mechanism of action make it a suitable probe for investigating the consequences of GlnRS inhibition, including the activation of the GCN2-mediated amino acid stress response and potential downstream effects on other critical signaling pathways like mTORC1. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting GlnRS. Further research is warranted to fully elucidate the intricate cellular responses to this compound and to evaluate its potential as a lead compound for the development of novel therapeutic agents.

References

- 1. Regulation of mTORC1 by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glutaminyl-tRNA Synthetase (GlnRS) in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme in the translational machinery, responsible for the accurate attachment of the amino acid glutamine to its cognate tRNA (tRNAGln). This aminoacylation reaction is a fundamental step in ensuring the fidelity of protein synthesis. This technical guide provides an in-depth exploration of the core functions of GlnRS, including its catalytic mechanism, structural features, and role in cellular processes beyond translation. Detailed experimental protocols for studying GlnRS activity and quantitative data on its kinetic parameters are presented to facilitate further research and drug development efforts targeting this essential enzyme.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes essential for translating the genetic code into proteins.[1] Each aaRS is responsible for specifically recognizing and covalently linking one of the 20 proteinogenic amino acids to its corresponding set of tRNA molecules. Glutaminyl-tRNA synthetase (GlnRS) plays this vital role for the amino acid glutamine. The fidelity of this reaction is paramount, as errors in aminoacyl-tRNA synthesis can lead to the incorporation of incorrect amino acids into polypeptides, resulting in non-functional or toxic proteins.

GlnRS belongs to the Class I family of aaRSs, characterized by a catalytic domain containing a Rossmann fold.[2] The enzyme catalyzes the formation of Gln-tRNAGln in a two-step reaction that consumes ATP.[3] Interestingly, GlnRS is not universally present in all domains of life. While eukaryotes and some bacteria possess a dedicated GlnRS, most bacteria and all archaea synthesize Gln-tRNAGln through an indirect, two-step pathway.[4]

Beyond its canonical role in protein synthesis, emerging evidence points to non-translational functions of GlnRS, including its involvement in the regulation of apoptosis.[1] This guide will delve into the multifaceted roles of GlnRS, providing a comprehensive resource for researchers in the field.

The Catalytic Role of GlnRS in Protein Synthesis

The primary function of GlnRS is to catalyze the specific aminoacylation of tRNAGln with glutamine. This process, essential for the incorporation of glutamine into nascent polypeptide chains, proceeds through a two-step mechanism:

-

Amino Acid Activation: Glutamine (Gln) is activated by ATP to form a glutaminyl-adenylate (Gln-AMP) intermediate, with the release of pyrophosphate (PPi). This reaction is notable in that for GlnRS, the presence of its cognate tRNA is required for this step to occur efficiently.[1][5]

-

Aminoacyl Transfer: The activated glutaminyl moiety is then transferred from Gln-AMP to the 3'-hydroxyl group of the terminal adenosine (A76) of tRNAGln, forming Gln-tRNAGln and releasing AMP.[3]

The overall reaction can be summarized as follows:

Gln + tRNAGln + ATP ⇌ Gln-tRNAGln + AMP + PPi

Fidelity and Proofreading

To maintain the accuracy of protein synthesis, GlnRS must exhibit high fidelity, discriminating against other amino acids, particularly the structurally similar glutamic acid (Glu). GlnRS achieves this specificity through a precise set of interactions within its amino acid binding pocket.[6] Unlike some other aaRSs, GlnRS does not possess a distinct editing domain for proofreading misacylated tRNAs.[1] However, it has been shown to catalyze the hydrolysis of Gln-AMP, a reaction analogous to pre-transfer editing, which may contribute to its overall fidelity.[1]

Quantitative Kinetic Data

The efficiency and specificity of GlnRS can be quantitatively described by its kinetic parameters. The following tables summarize key kinetic and binding data for E. coli and human GlnRS.

| Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| E. coli | Glutamine | 0.26 mM | 3.20 s-1 | 1.2 x 104 | [7] |

| E. coli | tRNAGln | 0.31 µM | 3.20 s-1 | 1.0 x 107 | [7] |

| Human | tRNAGln | - | - | 10-fold lower than WT for G45V mutant | [8] |

| Human | tRNAGln | - | - | 220-fold lower than WT for Y57H mutant | [8] |

Table 1: Steady-State Kinetic Parameters for GlnRS.

| Organism | Ligand | Kd | Method | Reference |

| E. coli | Glutamine | 1.10 mM | Single-turnover kinetics | [7] |

| E. coli | tRNAGln | 8.5 µM | Single-turnover kinetics | [7] |

Table 2: Substrate Dissociation Constants (Kd) for E. coli GlnRS.

Structural Biology of GlnRS

The three-dimensional structure of GlnRS provides critical insights into its mechanism and specificity. The E. coli GlnRS is a monomeric enzyme composed of four distinct domains.[2] The N-terminal catalytic domain contains the characteristic Rossmann fold responsible for ATP and amino acid binding. An insertion within this domain, the acceptor-binding domain, recognizes the acceptor stem of tRNAGln. The C-terminal domain is responsible for recognizing the anticodon loop of the tRNA.[1]

Eukaryotic GlnRS enzymes are generally larger than their prokaryotic counterparts and often contain additional domains. For instance, human GlnRS has an N-terminal extension that is crucial for its function and stability.[4]

Experimental Protocols for Studying GlnRS

A variety of biochemical and biophysical assays are employed to characterize the function of GlnRS. Detailed protocols for three key experiments are provided below.

Aminoacylation Assay

This assay directly measures the rate of Gln-tRNAGln formation.

Principle: The incorporation of a radiolabeled amino acid ([3H]-Gln or [14C]-Gln) into tRNA is monitored over time. The resulting radiolabeled Gln-tRNAGln is precipitated, collected on a filter, and quantified by scintillation counting.

Materials:

-

Purified GlnRS enzyme

-

in vitro transcribed or purified tRNAGln

-

Radiolabeled L-glutamine ([3H] or [14C])

-

ATP, MgCl2, DTT

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) for precipitation

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, radiolabeled glutamine, and tRNAGln.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of GlnRS.

-

At various time points, withdraw aliquots of the reaction and quench them by spotting onto filters soaked in cold TCA.

-

Wash the filters extensively with cold TCA to remove unincorporated radiolabeled glutamine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the initial velocity of the reaction from the linear phase of product formation.

-

Determine kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the others saturated and fitting the data to the Michaelis-Menten equation.[9]

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the Gln-AMP intermediate.

Principle: The reverse reaction of amino acid activation is monitored by measuring the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP. The resulting [32P]ATP is separated from the unincorporated [32P]PPi and quantified.

Materials:

-

Purified GlnRS enzyme

-

L-glutamine

-

ATP, MgCl2, DTT

-

[32P]Pyrophosphate

-

Reaction buffer

-

Activated charcoal

-

Perchloric acid for quenching

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, L-glutamine, and [32P]PPi.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding GlnRS.

-

At various time points, quench aliquots of the reaction in a solution of perchloric acid containing activated charcoal.

-

The activated charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in solution.

-

Wash the charcoal to remove unbound [32P]PPi.

-

Measure the radioactivity of the charcoal-bound [32P]ATP using a scintillation counter.

-

Calculate the rate of ATP-PPi exchange.[10]

tRNA Binding Assays

These assays are used to determine the binding affinity of GlnRS for its cognate tRNA.

Principle: This assay relies on the property that proteins bind to nitrocellulose filters, whereas RNA does not. A radiolabeled tRNA will only be retained on the filter if it is in a complex with the protein.[11]

Materials:

-

Purified GlnRS enzyme

-

Radiolabeled tRNAGln (e.g., 32P-labeled)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Nitrocellulose filters

-

Filter apparatus with vacuum

-

Scintillation counter

Procedure:

-

Prepare a series of reaction mixtures with a constant, low concentration of radiolabeled tRNAGln and varying concentrations of GlnRS.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Slowly pass each reaction mixture through a nitrocellulose filter under vacuum.[12]

-

Wash the filters with cold binding buffer to remove unbound tRNA.

-

Dry the filters and measure the retained radioactivity.

-

Plot the fraction of bound tRNA as a function of GlnRS concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Principle: The electrophoretic mobility of a nucleic acid is altered upon binding to a protein. A protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA.[13]

Materials:

-

Purified GlnRS enzyme

-

Radiolabeled tRNAGln

-

Binding buffer

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures with a constant concentration of radiolabeled tRNAGln and increasing concentrations of GlnRS.

-

Incubate the reactions to allow complex formation.

-

Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis.

-

Dry the gel and visualize the radiolabeled tRNA using a phosphorimager or autoradiography.

-

The appearance of a slower-migrating band corresponding to the GlnRS-tRNAGln complex indicates binding. The fraction of bound tRNA can be quantified to determine the Kd.[14]

Visualizing GlnRS Function and Regulation

The GlnRS Catalytic Cycle

The two-step aminoacylation reaction catalyzed by GlnRS can be visualized as a cyclical process.

Caption: The catalytic cycle of Glutaminyl-tRNA Synthetase (GlnRS).

Experimental Workflow for GlnRS Characterization

A typical workflow for the biochemical and biophysical characterization of GlnRS is outlined below.

References

- 1. Glutaminyl-tRNA Synthetase [aars.online]

- 2. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. target.re.kr [target.re.kr]

- 4. The Structure and Dynamics of Eukaryotic Glutaminyl-tRNA Synthetase | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Filter binding assay - Wikipedia [en.wikipedia.org]

- 12. Filter-binding assay [gene.mie-u.ac.jp]

- 13. licorbio.com [licorbio.com]

- 14. researchgate.net [researchgate.net]

understanding aminoacyl-tRNA synthetase inhibitors

An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous and essential family of enzymes responsible for a critical step in protein biosynthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.[1][2] This pivotal role in translating the genetic code makes them attractive targets for the development of novel therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide provides a comprehensive technical overview of aaRS inhibitors, including their mechanism of action, quantitative data on their activity, detailed experimental protocols, and visual representations of key pathways and workflows.

The fundamental catalytic activity of aaRSs involves a two-step reaction. First, the amino acid is activated by ATP to form an aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate. Second, the activated amino acid is transferred to the 3' end of its corresponding tRNA molecule.[3] Inhibition of this process halts protein synthesis, leading to cell growth arrest and, ultimately, cell death, making aaRS inhibitors potent therapeutic agents.[4][5]

Mechanism of Action and Classification of Inhibitors

Aminoacyl-tRNA synthetase inhibitors can be broadly classified based on their binding site and mechanism of action. The majority of these inhibitors target the catalytic domain of the enzyme, interfering with substrate binding.[6]

There are several key binding sites for inhibitors:

-

Amino Acid Binding Site: Competitive inhibitors that are analogues of the natural amino acid substrate.

-

ATP Binding Site: Compounds that compete with ATP for binding.

-

tRNA Binding Site: Molecules that obstruct the binding of the tRNA molecule.

-

Aminoacyl-Adenylate Binding Site: Inhibitors that mimic the transition state intermediate, often acting as potent bisubstrate inhibitors.[3]

-

Editing Domain: Some aaRSs possess a separate editing domain to correct misacylated tRNAs, which can also be a target for inhibition.

A well-known example is mupirocin , a natural product that selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS) and is widely used as a topical antibiotic.[7] Another example is halofuginone , an inhibitor of prolyl-tRNA synthetase (ProRS), which has shown promise in treating fibrotic diseases and certain cancers.[8]

Below is a logical diagram illustrating the general mechanism of action of aaRS inhibitors.

Quantitative Data on Aminoacyl-tRNA Synthetase Inhibitors

The efficacy of aaRS inhibitors is quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize quantitative data for a selection of notable aaRS inhibitors.

| Inhibitor | Target aaRS | Organism/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Mupirocin | IleRS | Staphylococcus aureus | Enzyme Inhibition | 0.85 - 400 | - | [6] |

| Indolmycin | TrpRS | Escherichia coli | Enzyme Inhibition | 9.25 | - | [9] |

| REP8839 | MetRS | Staphylococcus aureus | Enzyme Inhibition | - | <0.05 | |

| CB432 | IleRS | Streptococcus pyogenes | Enzyme Inhibition | - | - | [9] |

| Compound 42 | LeuRS | Escherichia coli | Enzyme Inhibition | 2 | - | [10] |

| Compound 45 | MetRS | Trypanosoma brucei | Enzyme Inhibition | <10 | - | [10] |

| Compound 46 | MetRS | Trypanosoma brucei | Enzyme Inhibition | <10 | - | [10] |

| Halofuginone | ProRS | Human | Enzyme Inhibition | - | - | [8] |

| GSK3036656 | LeuRS | Mycobacterium tuberculosis | Enzyme Inhibition | - | - | [11] |

| Inhibitor | Organism | MIC (µg/mL) | Reference |

| Mupirocin | Staphylococcus aureus | 1 - 500 | [6] |

| Indolmycin | Escherichia coli | - | [9] |

| REP8839 | Staphylococcus aureus | 0.5 | [9] |

| CB432 | Streptococcus pyogenes | 0.5 | [9] |

| Compound 1717 | Staphylococcus aureus | 0.16 | [9] |

| Compound 2144 | Staphylococcus aureus | 0.01 | [9] |

Detailed Experimental Protocols

Aminoacylation Assay

This assay measures the enzymatic activity of an aaRS by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.

Materials:

-

Purified aaRS enzyme

-

Purified cognate tRNA

-

[14C]- or [3H]-labeled amino acid

-

ATP solution (100 mM, pH 7.0)

-

HEPES-KOH buffer (1 M, pH 7.6)

-

MgCl2 (1 M)

-

DTT (100 mM)

-

Inorganic pyrophosphatase

-

Trichloroacetic acid (TCA) solution (10%)

-

Whatman 3MM filter paper

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing HEPES-KOH buffer, MgCl2, DTT, ATP, inorganic pyrophosphatase, and the radiolabeled amino acid.

-

Initiate the reaction by adding the purified aaRS enzyme to the reaction mixture.

-

At various time points, take aliquots of the reaction mixture and spot them onto Whatman 3MM filter paper pre-soaked in 10% TCA.

-

Wash the filters three to four times with cold 10% TCA to remove unincorporated radiolabeled amino acid.

-

Wash the filters once with 95% ethanol and let them dry completely.

-

Place the dried filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter to determine the amount of aminoacyl-tRNA formed.

Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the activity of the aaRS by 50%.

Materials:

-

All materials for the aminoacylation assay

-

A stock solution of the inhibitor dissolved in a suitable solvent (e.g., DMSO)

Protocol:

-

Perform the aminoacylation assay as described above, but with the addition of varying concentrations of the inhibitor to the reaction mixture.

-

Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all reactions and does not exceed a level that affects enzyme activity (typically <1%).

-

A control reaction without the inhibitor should be included.

-

Measure the initial reaction rates at each inhibitor concentration.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

High-Throughput Screening (HTS) for aaRS Inhibitors

The following workflow outlines a typical HTS campaign to identify novel aaRS inhibitors from a compound library.

References

- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. target.re.kr [target.re.kr]

- 7. Halofuginone inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition | Nucleic Acids Research | Oxford Academic [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Gln-AMS TFA Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gln-AMS TFA salt is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. As a stable analog of the reaction intermediate glutaminyl-adenylate, this compound acts as a competitive inhibitor, making it a valuable tool for studying the consequences of GlnRS inhibition and for potential therapeutic development, particularly in areas such as antimicrobial and anti-inflammatory research. This technical guide provides a comprehensive overview of the known properties of this compound TFA salt, including its physicochemical characteristics, biological activity, and relevant experimental methodologies.

Physicochemical Properties

The trifluoroacetate (TFA) salt of this compound possesses specific chemical and physical properties that are critical for its use in experimental settings. It is important to note that the TFA counterion, a remnant from purification processes, can potentially influence biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃F₃N₈O₁₀S | [1] |

| Molecular Weight | 588.47 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from typical small molecule inhibitors |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |

| Storage | Store at -20°C for long-term stability. | [1] |

Biological Activity

This compound TFA salt's primary biological function is the competitive inhibition of glutaminyl-tRNA synthetase (GlnRS), a class Ia aminoacyl-tRNA synthetase (AARS).[3] This inhibition disrupts the normal process of protein synthesis.

| Parameter | Value | Target Enzyme | Source |

| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | [3] |

| Mechanism of Action | Competitive inhibitor with respect to glutamine and ATP | Glutaminyl-tRNA Synthetase (GlnRS) | Inferred from its nature as a stable intermediate analog |

Mechanism of Action

Aminoacyl-tRNA synthetases catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. First, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate. Subsequently, the aminoacyl moiety is transferred to the 3' end of the tRNA. This compound is a stable analog of the glutaminyl-adenylate intermediate, allowing it to bind to the active site of GlnRS without proceeding to the second step of the reaction. This effectively blocks the enzyme from charging tRNAGln with glutamine, leading to an accumulation of uncharged tRNAGln and a subsequent halt in protein synthesis.[4]

Signaling Pathways

The inhibition of aminoacyl-tRNA synthetases, including GlnRS, triggers cellular stress responses. While the canonical response to amino acid deprivation involves the activation of the GCN2 kinase, recent studies have revealed a GCN1-dependent signaling pathway that can be activated by AARS inhibitors, independent of GCN2. This pathway is implicated in the suppression of inflammatory responses.

Caption: Signaling pathway initiated by this compound TFA salt.

Experimental Protocols

In Vitro Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay

This protocol is adapted from general radiolabel-based aminoacyl-tRNA synthetase assays.[5]

Objective: To determine the inhibitory effect of this compound TFA salt on the enzymatic activity of GlnRS.

Materials:

-

Purified recombinant GlnRS enzyme

-

This compound TFA salt

-

[¹⁴C]-labeled L-Glutamine

-

tRNAGln

-

ATP, MgCl₂, Tris-HCl buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and tRNAGln.

-

Inhibitor Addition: Add varying concentrations of this compound TFA salt (dissolved in DMSO) to the reaction tubes. Include a control with DMSO alone.

-

Enzyme Addition: Add purified GlnRS enzyme to each tube.

-

Initiation of Reaction: Start the reaction by adding [¹⁴C]-L-Glutamine.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding ice-cold TCA.

-

Precipitation: Incubate on ice to allow the precipitation of tRNA.

-

Filtration: Filter the mixture through glass fiber filters to capture the precipitated [¹⁴C]-Gln-tRNAGln.

-

Washing: Wash the filters with cold TCA to remove unincorporated [¹⁴C]-L-Glutamine.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound TFA salt and determine the IC₅₀ value.

Caption: Workflow for GlnRS in vitro inhibition assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is a conceptual adaptation to assess the target engagement of this compound TFA salt in a cellular context.

Objective: To confirm that this compound TFA salt binds to and stabilizes GlnRS in intact cells.

Materials:

-

Cell line of interest

-

This compound TFA salt

-

Cell lysis buffer with protease inhibitors

-

Antibodies against GlnRS

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat cultured cells with this compound TFA salt or vehicle control for a specified time.

-

Harvesting: Harvest the cells and resuspend them in a buffer.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Lysis: Lyse the cells to release proteins.

-

Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant (soluble fraction) and prepare samples for Western blotting.

-

Western Blotting: Perform SDS-PAGE and Western blotting using an antibody specific for GlnRS.

-

Analysis: Compare the amount of soluble GlnRS at different temperatures between the this compound TFA salt-treated and control groups. Increased thermal stability of GlnRS in the treated group indicates target engagement.

Synthesis

A specific synthesis protocol for this compound is not publicly available. However, the synthesis of similar 5'-O-(N-L-aminoacyl)-sulfamoyl adenosines has been described. The general approach involves the coupling of a protected amino acid to 5'-O-sulfamoyladenosine.

Caption: Representative synthetic scheme for this compound.

Conclusion

This compound TFA salt is a valuable research tool for investigating the roles of glutaminyl-tRNA synthetase in various biological processes. Its specific mechanism of action allows for the targeted disruption of protein synthesis, enabling studies on cellular stress responses and the development of novel therapeutics. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in drug discovery and development. Further characterization of its physicochemical properties and the publication of specific experimental protocols will undoubtedly enhance its utility in the scientific community.

References

The Discovery and Synthesis of Gln-AMS: A Technical Guide to a Potent Inhibitor of Glutaminyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate machinery of cellular life, the accurate translation of the genetic code into functional proteins is paramount. Central to this process are the aminoacyl-tRNA synthetases (AARSs), enzymes responsible for the precise attachment of amino acids to their corresponding transfer RNAs (tRNAs). Any disruption in this crucial step can have profound consequences, making AARSs attractive targets for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of Gln-AMS, a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS).

Initially, there has been some confusion in the scientific community regarding the target of this compound, with some erroneously identifying it as an inhibitor of glutamine synthetase (GS). This document clarifies this misconception, presenting definitive evidence that this compound is a structural analog of the glutaminyl-adenylate intermediate, specifically designed to inhibit GlnRS. We will delve into the discovery of this class of inhibitors, their synthesis, and the experimental methodologies used to characterize their potent inhibitory activity.

Discovery of Aminoacyl-Sulfamoyl Adenosine Analogues

The discovery of this compound is rooted in the broader effort to develop stable analogs of the highly reactive aminoacyl-adenylate intermediates formed during the AARS catalytic cycle. These intermediates are transient and readily hydrolyzed, making them unsuitable for structural and detailed kinetic studies. The synthesis of non-hydrolyzable mimics, such as the aminoacyl-sulfamoyl adenosines (aa-SAs), provided a groundbreaking tool to probe the active sites of AARS enzymes.

This compound, chemically known as ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl (L-glutaminyl)sulfamate, emerged from this line of research. Its design is based on replacing the unstable phosphoanhydride bond of the natural glutaminyl-adenylate intermediate with a stable sulfamoyl group. This substitution creates a molecule that can bind tightly to the GlnRS active site without being catalytically turned over, effectively inhibiting the enzyme.

This compound: A Potent Inhibitor of Glutaminyl-tRNA Synthetase

This compound is a competitive inhibitor of GlnRS, binding to the active site and preventing the binding of the natural substrates, glutamine and ATP. The inhibitory potency of this compound and its analogs has been quantified through detailed kinetic studies.

Quantitative Data on GlnRS Inhibition

The following table summarizes the key quantitative data for this compound (also referred to in some literature as QSI) and a closely related analog, glutaminol adenylate.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Method of Determination |

| This compound (QSI) | E. coli GlnRS | 1.3 µM | Biochemical Activity Assay |

| Glutaminol adenylate | E. coli GlnRS | 280 nM (vs. Glutamine) | Biochemical Activity Assay |

| 860 nM (vs. ATP) |

Experimental Protocols

Synthesis of Aminoacyl-Sulfamoyl Adenosine Analogs (General Protocol)

The synthesis of this compound and related analogs involves a multi-step chemical process. Below is a generalized protocol based on the synthesis of similar compounds.

Step 1: Protection of the Amino Acid The amino group of the amino acid (e.g., L-glutamine) is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during subsequent steps. The carboxylic acid may also be protected, for instance, as a benzyl ester.

Step 2: Preparation of the Sulfamoyl Adenosine Moiety Adenosine is first protected at the 2' and 3' hydroxyl groups. The 5'-hydroxyl group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

Step 3: Coupling of the Protected Amino Acid and Sulfamoyl Adenosine The protected amino acid is activated, for example, using a carbodiimide coupling agent, and then reacted with the sulfamoyl adenosine derivative to form the aminoacyl-sulfamoyl adenosine conjugate.

Step 4: Deprotection All protecting groups are removed under appropriate conditions to yield the final product, this compound. The product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Biochemical Assay for GlnRS Inhibition

The inhibitory activity of this compound is typically determined using an aminoacylation assay. This assay measures the rate of attachment of a radiolabeled amino acid (e.g., [3H]-glutamine) to its cognate tRNA.

Materials:

-

Purified GlnRS enzyme

-

Cognate tRNAGln

-

[3H]-Glutamine

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other inhibitors) at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing all components except the enzyme in the reaction buffer. Include a range of this compound concentrations.

-

Initiate the reaction by adding the GlnRS enzyme.

-

Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding cold 10% TCA. This precipitates the tRNA and any attached radiolabeled amino acid.

-

Filter the reactions through glass fiber filters and wash with cold 5% TCA to remove unincorporated [3H]-glutamine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the rate of aminoacylation as a function of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, taking into account the concentrations of the substrates.

Visualizations

Signaling Pathway of GlnRS Inhibition by this compound

Caption: Inhibition of the GlnRS catalytic cycle by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound and its analogs represent a significant class of molecular probes and potential therapeutic leads that target the essential cellular process of protein synthesis. By accurately identifying their target as glutaminyl-tRNA synthetase, researchers can now more effectively utilize these compounds to study the intricacies of the aminoacylation reaction and to develop novel antimicrobial or other therapeutic agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry and molecular biology. The continued exploration of AARS inhibitors like this compound holds the potential to address unmet medical needs and expand our understanding of fundamental biological processes.

The Biological Functions of Glutaminyl-tRNA Synthetase Inhibition: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Biological Functions and Research Methodologies Related to the Inhibition of Glutaminyl-tRNA Synthetase (GlnRS)

This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological implications of inhibiting glutaminyl-tRNA synthetase (GlnRS). GlnRS, a crucial enzyme in protein synthesis, has emerged as a potential therapeutic target in various diseases, including cancer, neurological disorders, and infectious diseases. This document outlines the canonical and non-canonical functions of GlnRS, the consequences of its inhibition, and detailed experimental protocols for its study.

Introduction to Glutaminyl-tRNA Synthetase (GlnRS)

Glutaminyl-tRNA synthetase is a ubiquitously expressed enzyme responsible for the specific attachment of the amino acid glutamine to its cognate tRNA (tRNAGln). This aminoacylation reaction is a critical step in the translation of the genetic code, ensuring the fidelity of protein synthesis. Beyond this canonical function, emerging evidence has revealed non-canonical roles of GlnRS in various cellular processes, making it an intriguing target for therapeutic intervention.

Canonical Function: Protein Synthesis

The primary role of GlnRS is to catalyze the following two-step reaction:

-

Glutamine Activation: Glutamine reacts with ATP to form a glutaminyl-adenylate intermediate and pyrophosphate (PPi). Gln + ATP ⇌ Gln-AMP + PPi

-

tRNA Charging: The activated glutamine is then transferred to the 3' end of its cognate tRNAGln, releasing AMP. Gln-AMP + tRNAGln ⇌ Gln-tRNAGln + AMP

Inhibition of this canonical function leads to a depletion of the Gln-tRNAGln pool, resulting in the stalling of protein synthesis and subsequent cellular stress responses.

Non-Canonical Functions and Consequences of Inhibition

Beyond its role in translation, GlnRS is involved in several non-canonical functions, and its inhibition can have far-reaching cellular effects.

Apoptosis Regulation via ASK1 Signaling

Human GlnRS has been shown to interact with Apoptosis Signal-regulating Kinase 1 (ASK1) in a glutamine-dependent manner. This interaction inhibits the pro-apoptotic activity of ASK1.[1] Under conditions of glutamine deprivation or GlnRS inhibition, this interaction is disrupted, leading to the activation of ASK1 and the downstream JNK and p38 MAPK pathways, ultimately promoting apoptosis.[2][3] This provides a potential mechanism for inducing cell death in cancer cells by targeting GlnRS.

Regulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid levels, including glutamine. While the direct interaction between GlnRS and mTOR is not fully elucidated, glutamine itself is a critical activator of mTORC1.[4] Inhibition of GlnRS would lead to an accumulation of intracellular glutamine, which could, in turn, influence mTORC1 signaling. Glutamine can activate mTORC1 through a Rag GTPase-independent mechanism involving the Arf1 GTPase.[4] Therefore, inhibiting GlnRS could have complex, context-dependent effects on cell growth and autophagy through the mTOR pathway.

GlnRS Inhibition in Disease

The multifaceted roles of GlnRS make it a compelling target in several disease contexts.

-

Cancer: Many cancer cells exhibit a high demand for glutamine to support their rapid proliferation and are thus sensitive to disruptions in glutamine metabolism. Inhibition of GlnRS can halt protein synthesis and induce apoptosis, making it a promising anti-cancer strategy.

-

Neurological Disorders: Mutations in the gene encoding GlnRS have been linked to severe brain disorders.[5] These mutations can lead to reduced catalytic efficiency and protein misfolding, suggesting that modulating GlnRS activity could be relevant in certain neurological conditions.[5]

-

Infectious Diseases: As an essential enzyme for protein synthesis, GlnRS in pathogenic organisms presents a viable target for the development of novel antimicrobial agents. Selective inhibition of pathogen GlnRS over its human counterpart is a key strategy in this area.[6]

Quantitative Data on GlnRS Inhibition

The development of specific and potent GlnRS inhibitors is an active area of research. Below is a summary of available quantitative data for select GlnRS inhibitors. Note: Data for highly specific and potent GlnRS inhibitors is limited in the public domain, with more information available for inhibitors of related enzymes like glutaminase.

| Compound/Inhibitor | Target Organism/Enzyme | IC50 / Ki | Reference |

| Glutaminol adenylate | E. coli GlnRS | Ki = 0.28 µM | [4] |

| 5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine (QSI) | E. coli GlnRS | Ki = 1.3 µM | [4] |

| T-035897 | Candida albicans Gln4 | - | [6] |

| BM02E04 | Pseudomonas aeruginosa GlnRS | - | [2] |

| BM04H03 | Pseudomonas aeruginosa GlnRS | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study GlnRS inhibition.

In Vitro GlnRS Aminoacylation Assay

This assay measures the enzymatic activity of GlnRS by quantifying the amount of radiolabeled glutamine attached to its cognate tRNA.

Materials:

-

Purified recombinant GlnRS

-

In vitro transcribed or purified tRNAGln

-

[3H]-Glutamine or [14C]-Glutamine

-

ATP

-

Aminoacylation buffer (e.g., 40 mM HEPES pH 7.2, 10 mM MgCl2, 50 mM KCl, 2 mM 2-mercaptoethanol)[7]

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare the aminoacylation reaction mixture in the aminoacylation buffer containing ATP, radiolabeled glutamine, and tRNAGln.

-

Pre-incubate the reaction mixture with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding purified GlnRS.

-

Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 20 minutes).

-

Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in ice-cold 5% TCA.

-

Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled glutamine.

-

Wash the filters once with ethanol and allow them to dry.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the amount of Gln-tRNAGln synthesized and determine the IC50 of the inhibitor.

GlnRS-Protein Interaction Pull-Down Assay

This assay is used to identify or confirm interactions between GlnRS and other proteins (e.g., ASK1).

Materials:

-

Purified recombinant His-tagged GlnRS (bait protein)

-

Cell lysate containing the prey protein (e.g., ASK1)

-

Ni-NTA agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20 and 10 mM imidazole)

-

Elution buffer (e.g., PBS with 250 mM imidazole)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the prey protein

Procedure:

-

Incubate the His-tagged GlnRS with Ni-NTA agarose beads to immobilize the bait protein.

-

Wash the beads to remove unbound GlnRS.

-

Incubate the GlnRS-bound beads with the cell lysate containing the prey protein.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using the elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm the interaction.

Cell Viability Assay

This assay determines the effect of GlnRS inhibition on the proliferation and viability of cells.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Cell culture medium and supplements

-

GlnRS inhibitor

-

MTT or other viability reagents (e.g., CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the GlnRS inhibitor.

-

Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the LC50 of the inhibitor.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving GlnRS.

Caption: GlnRS-mediated inhibition of the ASK1 apoptotic signaling pathway.

References

- 1. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutaminyl-tRNA Synthetase from Pseudomonas aeruginosa: Characterization, structure, and development as a screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential regulation of mTORC1 by leucine and glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structure of human GlnRS provides basis for the development of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a fungal-selective glutaminyl tRNA synthetase inhibitor with potent activity against Candida albicans [journal] | Department of Computer Science & Engineering | College of Science and Engineering [cse.umn.edu]

- 7. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]

The Effect of Gln-AMS on Bacterial Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS), and its implications for bacterial growth. This compound acts by disrupting protein synthesis, a fundamental cellular process, making it a compound of significant interest in the development of novel antimicrobial agents. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its study, and presents available quantitative data on its inhibitory activity. Furthermore, it visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its effects at a molecular and cellular level.

Introduction: this compound and its Target, Glutaminyl-tRNA Synthetase

This compound is a synthetic molecule that functions as a competitive inhibitor of glutaminyl-tRNA synthetase (GlnRS)[1]. GlnRS is a crucial enzyme in the process of protein synthesis. It belongs to the family of aminoacyl-tRNA synthetases, which are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This "charging" of tRNA is a critical step in ensuring the fidelity of translation of the genetic code into protein.

The inhibition of GlnRS by this compound leads to a depletion of glutaminyl-tRNA (Gln-tRNAGln), the molecule that carries glutamine to the ribosome during protein synthesis. This disruption of the supply of charged tRNA stalls protein production, ultimately leading to the cessation of bacterial growth.

Mechanism of Action of this compound

This compound is a stable analog of glutaminyl-adenylate, the intermediate formed during the GlnRS-catalyzed reaction. It binds to the active site of GlnRS, competing with the natural substrates, glutamine and ATP. By occupying the active site, this compound prevents the synthesis of Gln-tRNAGln, thereby halting protein synthesis.

The cellular consequence of GlnRS inhibition is the accumulation of uncharged tRNAGln. In bacteria, this accumulation is a key signal of amino acid starvation and triggers a global stress response known as the stringent response . The stringent response involves the synthesis of the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp). These molecules act as global regulators, redirecting cellular resources away from growth-related activities, such as ribosome and tRNA synthesis, and towards the synthesis of amino acids and other stress-survival functions. The induction of the stringent response is a major factor contributing to the bacteriostatic or bactericidal effects of GlnRS inhibitors.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involved in the action of this compound.

Figure 1: Mechanism of Action of this compound and Induction of the Stringent Response. This diagram illustrates how this compound inhibits GlnRS, leading to the accumulation of uncharged tRNA, which in turn activates the stringent response, resulting in bacterial growth inhibition.

Quantitative Data Summary

| Compound | Target Enzyme | Inhibition Constant (Ki) | Bacterial Species (Enzyme Source) |

| This compound | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM | Escherichia coli |

Note: The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The lack of extensive Minimum Inhibitory Concentration (MIC) data necessitates further research to fully characterize the antibacterial spectrum of this compound. For context, some structural analogs of glutamic acid have shown varied antibacterial effects. For instance, glutamic acid diethyl ester (GLADE) has demonstrated inhibitory activity against several Gram-positive and Gram-negative bacteria with MIC values ranging from 12.75 mg/mL to 25.5 mg/mL[2].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on bacterial growth.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in a suitable solvent, e.g., DMSO or water)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube of broth.

-

Incubate overnight at the optimal temperature for the bacterium.

-

Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Further dilute this suspension to the final desired inoculum concentration (e.g., 5 x 105 CFU/mL).

-

-

Prepare this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Figure 2: Experimental Workflow for MIC Determination. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Bacterial Growth Curve Assay

This protocol allows for the detailed analysis of the effect of this compound on bacterial growth kinetics.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound stock solution

-

Sterile culture flasks or tubes

-

Spectrophotometer

Procedure:

-

Prepare Cultures:

-

Grow an overnight culture of the test bacterium.

-

Inoculate fresh broth in several flasks with the overnight culture to a low starting OD (e.g., 0.05 at 600 nm).

-

-

Add this compound:

-

To the experimental flasks, add this compound to achieve the desired final concentrations (e.g., 0.5x, 1x, and 2x the MIC).

-

Include a control flask with no this compound.

-

-

Incubation and Measurement:

-

Incubate all flasks under optimal growth conditions (e.g., 37°C with shaking).

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the OD at 600 nm.

-

-

Data Analysis:

-

Plot the OD600 values against time for each concentration of this compound. This will generate growth curves that illustrate the effect of the inhibitor on the lag phase, exponential growth rate, and stationary phase of the bacterial culture.

-

Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay

This is an in vitro assay to confirm the direct inhibition of the target enzyme.

Materials:

-

Purified bacterial GlnRS enzyme

-

[3H]-Glutamine or [32P]-ATP

-

tRNAGln

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, tRNAGln, and the radiolabeled substrate.

-

Add varying concentrations of this compound to the experimental tubes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified GlnRS enzyme.

-

Incubate at the optimal temperature for the enzyme for a specific time.

-

-

Precipitation and Washing:

-

Stop the reaction by adding cold TCA. This will precipitate the charged tRNA.

-

Filter the reaction mixture through a glass fiber filter.

-

Wash the filter with cold TCA to remove unincorporated radiolabeled substrate.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 and Ki values.

-

Conclusion